Zaltoprofen-d7

COX-2 inhibition NSAID selectivity Anti-inflammatory

Zaltoprofen-d7 is the definitive stable isotope-labeled internal standard for quantitative Zaltoprofen bioanalysis. Its +7 Da mass shift ensures co-elution with the analyte, correcting for matrix effects and ion suppression that unlabeled Zaltoprofen or structural analogs cannot resolve. Essential for pharmacokinetic studies and generic formulation bioequivalence trials, it delivers the precision, linearity (0.05–20 µg/mL), and low LLOQ required by FDA/EMA bioanalytical method validation guidelines. Choose Zaltoprofen-d7 to eliminate quantitative bias in your LC-MS/MS assay.

Molecular Formula C₁₇H₇D₇O₃S
Molecular Weight 305.4
Cat. No. B1155763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaltoprofen-d7
Synonyms2-(10,11-Dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid-d7;  CN 100-d7;  Soleton-d7;  10,11-Dihydro-α-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic Acid-d7
Molecular FormulaC₁₇H₇D₇O₃S
Molecular Weight305.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zaltoprofen-d7: Analytical Reference Standard for Precision Pharmacokinetic and Metabolic Studies


Zaltoprofen-d7 is the stable, non-radioactive deuterium-labeled isotopologue of Zaltoprofen, a preferential cyclooxygenase-2 (COX-2) inhibitor within the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. It is synthesized by the specific incorporation of seven deuterium atoms at non-exchangeable positions of the Zaltoprofen molecule, resulting in a mass difference of +7 Da . This mass shift enables its primary utility as a high-fidelity internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise measurement of Zaltoprofen and its metabolites in biological matrices [2].

Why Zaltoprofen-d7 Cannot Be Substituted with Unlabeled Zaltoprofen or Generic Internal Standards


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects and ion suppression, thereby ensuring assay accuracy and precision [1]. Substituting Zaltoprofen-d7 with its unlabeled counterpart (Zaltoprofen) or a structurally dissimilar analog like enalapril or diazepam compromises the co-elution behavior and ionization efficiency required for robust isotope dilution mass spectrometry [2]. Unlabeled Zaltoprofen is indistinguishable from the analyte, rendering it useless as an internal standard, while non-deuterated structural analogs exhibit differential extraction recovery and MS response, leading to quantitative bias [3]. Zaltoprofen-d7's near-identical physicochemical properties to the analyte, combined with its unique mass signature, are essential for achieving the linearity and low LLOQ required in modern pharmacokinetic studies [3].

Quantitative Differentiation of Zaltoprofen-d7: Evidence for Analytical and Biological Superiority


Superior COX-2 Selectivity Profile Compared to Common NSAIDs

Zaltoprofen, the parent compound of Zaltoprofen-d7, exhibits a 3.8-fold preferential inhibition of COX-2 over COX-1, quantified by IC50 values of 0.34 µM and 1.3 µM respectively [1]. This selectivity ratio is superior to that of ibuprofen (COX-2 IC50 = 1.5 µM, COX-1 IC50 = 2.0 µM; 1.3-fold selectivity) and indomethacin (COX-2 IC50 = 0.8 µM, COX-1 IC50 = 0.3 µM; 0.4-fold selectivity) under comparable assay conditions [1]. The deuterium labeling in Zaltoprofen-d7 does not alter this pharmacological profile, ensuring that the analytical standard directly mirrors the therapeutic agent's target engagement.

COX-2 inhibition NSAID selectivity Anti-inflammatory

Deuterium Kinetic Isotope Effect and Its Impact on Metabolic Stability

Deuteration at metabolically labile positions can induce a primary kinetic isotope effect (KIE), which reduces the rate of cytochrome P450-mediated oxidative metabolism [1]. While Zaltoprofen-d7 is designed as an internal standard and not a therapeutic, this KIE provides a distinct advantage in method development: the deuterated analog exhibits a slightly extended metabolic half-life (t1/2) compared to the unlabeled compound [2]. In related studies on NSAIDs, deuteration has been shown to increase metabolic stability by 20-50% in vitro [3]. This differential stability ensures that Zaltoprofen-d7 does not degrade at the same rate as the analyte during sample processing and analysis, thereby maintaining its integrity as a reliable internal standard.

Deuterium Isotope Effect Metabolic Stability Pharmacokinetics

Enhanced Analytical Precision in LC-MS/MS Quantification Using Zaltoprofen-d7

The use of deuterated internal standards in LC-MS/MS assays is known to improve both intra- and inter-day precision. A typical bioanalytical method validation using a deuterated internal standard achieves intra-day precision (%CV) of ≤ 10% and inter-day precision of ≤ 15%, with accuracy within 85-115% of the nominal concentration [1]. In contrast, methods employing non-deuterated structural analogs as internal standards often report higher variability (%CV up to 20%) due to differential matrix effects [2]. Specifically for Zaltoprofen-d7, its use as an internal standard enables the attainment of a lower limit of quantitation (LLOQ) as low as 0.05 µg/mL in human plasma, as demonstrated in methods using similar deuterated standards [3].

LC-MS/MS Isotope Dilution Bioanalysis

Chiral Pharmacokinetics of (S)-Zaltoprofen: A Key Differentiator for In Vivo Studies

Zaltoprofen is a racemic mixture of (R)- and (S)-enantiomers. Pharmacokinetic studies in rats have demonstrated that (S)-Zaltoprofen exhibits significantly higher bioavailability than the (R)-enantiomer, with an AUC (area under the curve) that is 2.1-fold greater and a Cmax that is 1.8-fold higher [1]. This differential pharmacokinetic profile necessitates the use of a labeled internal standard like Zaltoprofen-d7 that accurately reflects the behavior of the active (S)-enantiomer during chiral LC-MS/MS analysis. The deuterated internal standard ensures that any enantioselective metabolism or disposition is precisely accounted for, preventing quantitative errors in studies focused on the active enantiomer.

Chiral separation Enantiomer Bioavailability

High-Value Application Scenarios for Zaltoprofen-d7 in Pharmaceutical and CRO Settings


Bioequivalence and Pharmacokinetic Studies for Zaltoprofen Formulations

In the development and regulatory submission of generic Zaltoprofen formulations, robust and validated bioanalytical methods are required. Zaltoprofen-d7 is the optimal internal standard for these studies, enabling precise quantification of Zaltoprofen in human plasma across the expected therapeutic concentration range of 0.05-20 µg/mL [1]. Its use ensures compliance with FDA and EMA guidelines for bioanalytical method validation, minimizing the risk of study failure due to assay variability [2].

Metabolite Identification and Quantitation in Preclinical Safety Assessments

Zaltoprofen undergoes extensive metabolism, primarily to its active sulfoxide metabolite (M-2) [1]. Zaltoprofen-d7, along with its metabolite-specific deuterated forms, facilitates the accurate identification and quantitation of these metabolites in complex biological matrices such as plasma, urine, and hepatocyte incubations [2]. This is critical for understanding drug-drug interaction potential and fulfilling regulatory requirements for metabolite safety testing (MIST).

Method Development and Validation for Therapeutic Drug Monitoring (TDM)

As a COX-2 selective NSAID, Zaltoprofen may be used in chronic pain management where therapeutic drug monitoring (TDM) could be beneficial. Zaltoprofen-d7 serves as the cornerstone internal standard for developing sensitive, specific, and rapid LC-MS/MS assays intended for TDM in clinical laboratories [1]. Its use ensures the long-term method reproducibility needed for routine clinical sample analysis.

Investigation of Enantioselective Pharmacokinetics and Disposition

The distinct pharmacokinetic profiles of (R)- and (S)-Zaltoprofen [1] drive the need for chiral analytical methods. Zaltoprofen-d7 is essential for correcting for potential matrix effects and ion suppression in chiral LC-MS/MS assays, ensuring accurate determination of each enantiomer's concentration [2]. This application is vital for academic research groups and pharmaceutical companies exploring the potential for developing an enantiopure version of Zaltoprofen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaltoprofen-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.